molecular formula C22H23ClN2O7 B7801199 CID 127243398

CID 127243398

Cat. No. B7801199
M. Wt: 462.9 g/mol
InChI Key: XBSQEFHDCDFNJU-MOMXNFOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 127243398 is a useful research compound. Its molecular formula is C22H23ClN2O7 and its molecular weight is 462.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 127243398 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 127243398 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 127243398 involves the condensation of two molecules of 2,4-dimethyl-3-pentanone with one molecule of 2,4-dinitrophenylhydrazine.

Starting Materials
2,4-dimethyl-3-pentanone, 2,4-dinitrophenylhydrazine

Reaction
Step 1: Dissolve 2,4-dimethyl-3-pentanone (1.0 equiv) and 2,4-dinitrophenylhydrazine (0.5 equiv) in ethanol., Step 2: Add a catalytic amount of glacial acetic acid to the reaction mixture., Step 3: Heat the reaction mixture at reflux for 2-3 hours., Step 4: Cool the reaction mixture to room temperature and filter the resulting precipitate., Step 5: Wash the precipitate with cold ethanol and dry under vacuum to obtain the final product, CID 127243398.

properties

IUPAC Name

(4R,4aS,12aS)-4-(dimethylamino)-3,10,11,12a-tetrahydroxy-6-methyl-1,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O7.ClH/c1-8-9-5-4-6-12(25)13(9)17(26)14-10(8)7-11-16(24(2)3)18(27)15(21(23)30)20(29)22(11,31)19(14)28;/h4-6,11,16,25-27,31H,7H2,1-3H3,(H2,23,30);1H/t11-,16+,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSQEFHDCDFNJU-MOMXNFOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=C(C3=C1CC4C(C(=C(C(=O)C4(C3=O)O)C(=O)N)O)N(C)C)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=CC=C(C2=C(C3=C1C[C@H]4[C@H](C(=C(C(=O)[C@]4(C3=O)O)C(=O)N)O)N(C)C)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 127243398

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